molecular formula C15H18ClN3O2S B2860997 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide CAS No. 923164-09-4

2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide

Cat. No. B2860997
CAS RN: 923164-09-4
M. Wt: 339.84
InChI Key: SCFUYWBOBSMCQJ-UHFFFAOYSA-N
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Description

2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Hydrolysis and Dye Synthesis

NMR studies of hydrolysis products of related benzazolium iodides have unveiled key reaction products significant in cyanine dye synthesis. These findings, demonstrating the formation of specific amides and dyes through hydrolysis, suggest potential applications of similar compounds in the synthesis and structural elucidation of dyes, highlighting the importance of detailed NMR analysis for understanding chemical reactions and designing new materials (Rashkova et al., 2009).

Antimicrobial Activity

Research into the synthesis and biological activity of compounds with similar functional groups has identified their potential as antimicrobial agents. For instance, certain imidazole derivatives have been synthesized and found to exhibit significant antibacterial and antifungal properties, suggesting the possible application of your compound in developing new antimicrobial treatments (Günay et al., 1999).

Molecular Design for Enhanced Solubility

The development of compounds with enhanced aqueous solubility for potential pharmaceutical applications has been demonstrated through the modification of related molecules. By inserting specific units into the molecular structure, researchers have significantly improved the oral absorption and solubility of these compounds, pointing towards methods to enhance the bioavailability of related chemical entities for therapeutic purposes (Shibuya et al., 2018).

Coordination Chemistry for Antioxidant Activity

Studies on coordination complexes derived from pyrazole-acetamide derivatives have revealed the effect of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, suggesting the potential application of similar compounds in designing new antioxidant agents and exploring their roles in mitigating oxidative stress (Chkirate et al., 2019).

properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-2-17-14(21)8-19-13(9-20)7-18-15(19)22-10-11-4-3-5-12(16)6-11/h3-7,20H,2,8-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFUYWBOBSMCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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